1-(3,4-Dichloro-phenyl)-piperazin-2-one
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Overview
Description
1-(3,4-Dichloro-phenyl)-piperazin-2-one is a chemical compound with the molecular formula C10H12Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3,4-dichlorophenyl group attached to the piperazine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 1-(3,4-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 3,4-dichloroaniline with piperazine under specific conditions. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions include various substituted piperazine derivatives and N-oxides .
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s effects are mediated through its binding to target proteins, which can result in the modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
1-(3,4-Dichloro-phenyl)-piperazin-2-one can be compared with other similar compounds such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares a similar structure but lacks the carbonyl group, leading to different chemical and biological properties.
3-(3,4-Dichloro-phenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a different functional group arrangement, resulting in distinct applications and mechanisms of action.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10Cl2N2O |
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Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2 |
InChI Key |
HMRWDZUAAHVAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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